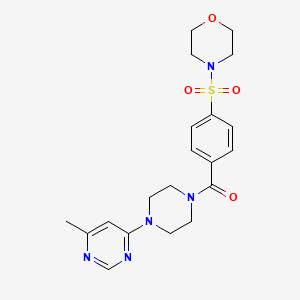

(4-(6-Méthylpyrimidin-4-yl)pipérazin-1-yl)(4-(morpholinosulfonyl)phényl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.

BenchChem offers high-quality (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé et évalué ce composé pour ses propriétés antimicrobiennes. En combinant les fonctionnalités pipérazine et sulfonamide, ils visaient à améliorer les effets antibactériens et à lutter contre les souches bactériennes résistantes aux quinolones. Le composé a démontré une activité prometteuse contre les bactéries Gram-négatives et a également présenté des propriétés anti-biofilm .

- Le composé a été conçu pour interagir avec la gyrase de l'ADN, une enzyme cruciale impliquée dans la réplication et la réparation de l'ADN bactérien. L'inhibition de la gyrase de l'ADN perturbe la croissance et la réplication bactériennes. L'étude de son mode de liaison et de ses interactions avec la gyrase de l'ADN fournit des informations sur son mécanisme d'action .

- La partie thiazolidinedione de ce composé contribue à son activité anti-pathogène en empêchant la formation de biofilms. Les biofilms sont des structures protectrices formées par les bactéries, les rendant résistantes aux antibiotiques. La capacité de ce composé à inhiber la formation de biofilms est précieuse pour lutter contre les infections persistantes .

- En tant que dérivé de la norfloxacine (un antibiotique fluoroquinolone), ce composé vise à améliorer sa molécule mère. Les chercheurs ont exploré si la structure hybride pourrait améliorer l'activité antibactérienne de la norfloxacine et surmonter les mécanismes de résistance .

- Des études d'amarrage computationnelles ont été réalisées pour prédire les interactions de liaison du composé avec sa cible (par exemple, la gyrase de l'ADN). De plus, l'analyse ADMET (absorption, distribution, métabolisme, excrétion et toxicité) a fourni des informations sur ses propriétés pharmacocinétiques et son profil de sécurité .

- Ce composé fait partie de recherches en cours dans le domaine de la chimie médicinale. Sa structure unique et ses avantages potentiels par rapport aux antibiotiques existants en font un candidat intéressant pour de nouvelles investigations. Les chercheurs continuent d'explorer son potentiel thérapeutique et d'optimiser ses propriétés .

Activité antimicrobienne

Inhibition de la gyrase de l'ADN

Prévention du biofilm

Amélioration de la fluoroquinolone

Études d'amarrage et analyse ADMET

Recherches futures en chimie médicinale

En résumé, le composé (4-(6-Méthylpyrimidin-4-yl)pipérazin-1-yl)(4-(morpholinosulfonyl)phényl)méthanone est prometteur dans les applications antimicrobiennes, la prévention des biofilms et l'inhibition de la gyrase de l'ADN. Sa conception hybride et ses propriétés ciblées en font un sujet fascinant pour des études futures . Si vous souhaitez des informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Activité Biologique

The compound (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O3S, with a molecular weight of 386.5 g/mol. Its structure features a piperazine ring substituted with a 6-methylpyrimidine and a morpholinosulfonyl phenyl group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the piperazine and sulfonamide moieties suggests potential inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, enhancing the compound's efficacy.

- Anticancer Potential : Research has shown that derivatives of piperazine can possess anticancer properties, potentially through the induction of apoptosis in cancer cells . This aspect warrants further investigation into the specific pathways influenced by this compound.

Biological Activity Data

A summary of the biological activities observed in related compounds is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperazine derivatives, it was found that those containing sulfonamide groups exhibited enhanced antibacterial activity. The compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Enzyme Inhibition Studies

A detailed analysis revealed that compounds similar to (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone showed promising results as acetylcholinesterase inhibitors, with IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential applications in treating conditions such as Alzheimer's disease.

Propriétés

IUPAC Name |

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-16-14-19(22-15-21-16)23-6-8-24(9-7-23)20(26)17-2-4-18(5-3-17)30(27,28)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDPCEOJTUWTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.